molecular formula C18H18FNO B4055063 1-(4-ethylphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one

1-(4-ethylphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one

Cat. No.: B4055063
M. Wt: 283.3 g/mol
InChI Key: VTXDBHIZYHBZQQ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethylphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one is a useful research compound. Its molecular formula is C18H18FNO and its molecular weight is 283.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.137242360 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Practical Synthesis and Industrial Applications

  • Synthesis of 2-Fluoro-4-bromobiphenyl : This compound is a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. A practical pilot-scale method for its preparation from methyl nitrite and 2-fluoro-4-bromoaniline has been developed, highlighting the challenges and solutions in synthesizing fluorinated biphenyl compounds, which could be relevant to the synthesis and application of 1-(4-ethylphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one (Qiu et al., 2009).

Environmental and Health Impact Studies

  • Phthalate Exposure and Children's Health : Phthalates, including DEHP and BBzP, are used in plastics and act as endocrine disruptors. Studies suggest that childhood exposure to these chemicals may increase the risk of allergic diseases. This context is relevant for considering the environmental and health impacts of various chemicals, including potentially this compound, particularly in relation to endocrine disruption (Braun et al., 2013).

Analytical and Biochemical Research

  • Antimicrobial Activity of Eugenol and Essential Oils : Eugenol, a major component of clove oil, has shown broad-spectrum antimicrobial activity against various pathogens, including food-borne pathogens and human infectious diseases. This study highlights the potential of natural compounds in antimicrobial applications, which could extend to the exploration of the antimicrobial properties of this compound (Marchese et al., 2017).

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-[(4-fluorophenyl)methylamino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c1-2-14-3-7-16(8-4-14)18(21)11-12-20-13-15-5-9-17(19)10-6-15/h3-12,20H,2,13H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXDBHIZYHBZQQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CNCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethylphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-ethylphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-ethylphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one
Reactant of Route 4
1-(4-ethylphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one
Reactant of Route 5
1-(4-ethylphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-ethylphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.